

An In-depth Technical Guide to Brimonidine: Chemical Properties, Structure, and Scientific Insights

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Compound of Interest

Compound Name: *8-Hydroxynaphthalene-1,6-disulfonic acid*

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For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Identity and Therapeutic Significance of Brimonidine

Brimonidine is a potent and highly selective alpha-2 adrenergic receptor agonist, recognized for its pivotal role in the management of specific ophthalmological and dermatological conditions.

[1][2][3] It is crucial to clarify at the outset a potential point of confusion regarding its Chemical Abstracts Service (CAS) number. The CAS number provided in the query, 117-43-1, corresponds to 1-Naphthol-3,8-disulfonic acid, a chemical intermediate used in dye synthesis.

[4][5][6][7] The correct CAS number for the active pharmaceutical ingredient Brimonidine (free base) is 59803-98-4.[8][9] It is most commonly formulated as its tartrate salt, Brimonidine Tartrate, with the CAS number 70359-46-5.[10][11]

This guide will focus exclusively on Brimonidine (CAS 59803-98-4), providing an in-depth exploration of its chemical and physical properties, molecular structure, pharmacological mechanism, synthesis, and analytical methodologies. Primarily indicated for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension, Brimonidine's therapeutic applications have expanded to include the treatment of persistent facial erythema associated with rosacea.[1][3][12] This document aims to serve as a

comprehensive technical resource, synthesizing foundational scientific principles with practical, field-proven insights for professionals engaged in research and drug development.

Physicochemical Properties: A Foundation for Formulation and Delivery

The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its formulation, stability, and bioavailability. Brimonidine, as a quinoxaline derivative, possesses a unique set of properties that have been extensively characterized.[\[3\]](#)

Summary of Key Physicochemical Data

The following table provides a consolidated overview of the essential physicochemical properties of Brimonidine and its commonly used tartrate salt.

Property	Value	Source(s)
Chemical Name	5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine	[3][8][13]
CAS Number	59803-98-4 (Free Base)	[8][9]
	70359-46-5 (Tartrate Salt)	[10][11]
Molecular Formula	$C_{11}H_{10}BrN_5$ (Free Base)	[9][13][14]
	$C_{15}H_{16}BrN_5O_6$ (Tartrate Salt)	[11][15]
Molecular Weight	292.13 g/mol (Free Base)	[9][13][14]
	442.22 g/mol (Tartrate Salt)	[11][16][17]
Appearance	Yellow crystals (from ethanol)	[8]
Off-white to pale-yellow powder (Tartrate Salt)		[16][17][18]
Melting Point	252 °C (Free Base)	[8]
	202 - 210 °C (Tartrate Salt)	[16]
pKa	7.78 ± 0.05	[16][19]
UV λ_{max}	244, 320 nm	[10]
247 nm (in phosphate buffer pH 6.0)		[15]
257 nm (in borate buffer pH 9.0)		[15]

Solubility Profile

The solubility of Brimonidine Tartrate is markedly pH-dependent.[19][20] As a weak base, its solubility is significantly higher in acidic conditions where it exists predominantly in its ionized form. As the pH increases, the proportion of the unionized free base rises, leading to a sharp decrease in aqueous solubility.[19][20] This property is a critical consideration in the design of

ophthalmic formulations, where the physiological pH of tears (approximately 7.4) must be taken into account to ensure both drug solubility in the formulation and bioavailability upon administration.

Solubility Data for Brimonidine Tartrate:

- Water: 34 mg/mL[16]
- DMSO: >60 mg/mL[16]
- PBS (pH 7.2): ~3 mg/mL[10]
- Ethanol: 0.6 mg/mL (very slightly soluble)[16]
- Acetone: <0.2 mg/mL (very slightly soluble)[16]

Stability and Degradation

Stability-indicating studies are paramount in drug development to identify conditions that may lead to degradation and to establish appropriate storage conditions. Forced degradation studies on Brimonidine Tartrate have shown it to be susceptible to oxidation and, to a lesser extent, acidic and basic hydrolysis.[21][22]

- Oxidative Degradation: Brimonidine is most labile under oxidative stress, showing significant degradation when exposed to hydrogen peroxide.[21][22]
- Acidic and Basic Hydrolysis: The compound shows some degradation under strong acidic (5 M HCl) and basic (5 M NaOH) conditions, particularly at elevated temperatures.[21][22]
- Thermal and Photolytic Stability: Brimonidine Tartrate demonstrates good stability under thermal stress (up to 105 °C dry heat) and photolytic conditions, with only moderate degradation observed.[21][22][23]

These findings underscore the importance of protecting Brimonidine formulations from strong oxidizing agents and extreme pH conditions.

Molecular Structure

Brimonidine's chemical architecture is key to its selective interaction with the α_2 -adrenergic receptor. It is a quinoxaline derivative characterized by a bromine atom at the 5-position and an amino-imidazoline group at the 6-position.[\[3\]](#)

Caption: 2D structure of Brimonidine (free base).

The molecule is achiral and consists of several key functional groups:

- Quinoxaline Ring System: A bicyclic aromatic heterocycle that forms the core scaffold.
- Bromo Substituent: The electron-withdrawing bromine atom influences the electronic properties of the aromatic system.
- Imidazoline Ring: This saturated heterocyclic moiety is crucial for its agonist activity at adrenergic receptors.
- Secondary Amine Linker: Connects the quinoxaline and imidazoline rings, providing conformational flexibility.

Pharmacology and Mechanism of Action

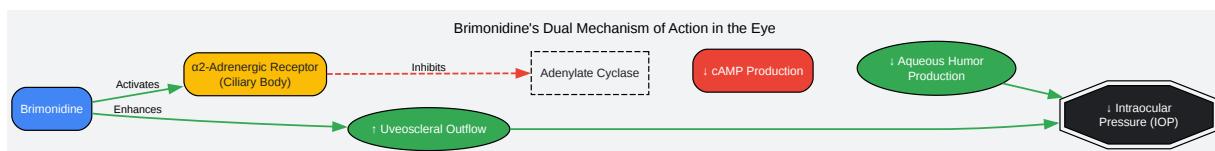
Brimonidine's therapeutic efficacy stems from its highly selective agonism at α_2 -adrenergic receptors.[\[1\]](#)[\[3\]](#)[\[24\]](#) It exhibits a selectivity for α_2 receptors that is up to 1780-fold greater than for α_1 receptors, which minimizes the risk of α_1 -mediated side effects such as mydriasis and vasoconstriction-related cardiovascular events.[\[3\]](#)[\[24\]](#)

Dual Mechanism in Lowering Intraocular Pressure

In the treatment of glaucoma, Brimonidine exerts its effect through a dual mechanism of action, which is a significant advantage in providing sustained IOP control.[\[2\]](#)[\[12\]](#)[\[24\]](#)[\[25\]](#)

- Reduction of Aqueous Humor Production: Brimonidine activates presynaptic α_2 -receptors on sympathetic nerve endings in the ciliary body. This activation inhibits the release of norepinephrine, leading to a downstream reduction in the activity of adenylate cyclase and consequently lower levels of cyclic AMP (cAMP).[\[26\]](#)[\[27\]](#) Reduced cAMP levels decrease the secretion of aqueous humor by the ciliary epithelium.[\[26\]](#)

- Enhancement of Uveoscleral Outflow: Chronic administration of Brimonidine increases the outflow of aqueous humor through the uveoscleral pathway, an alternative drainage route to the conventional trabecular meshwork.[1][2][24] This effect is thought to be mediated by α -adrenergic stimulation leading to increased prostaglandin release, which relaxes the ciliary muscle.[1]



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Caption: Simplified signaling pathway of Brimonidine.

Pharmacokinetics

Upon topical ocular administration, Brimonidine exhibits a rapid onset of action, with peak IOP reduction occurring approximately two hours post-dosing.[16][17][25] Plasma concentrations are typically low, with a mean Cmax around 0.06 ng/mL after twice-daily dosing for 10 days.[16] The systemic half-life is approximately 3 hours.[16] Brimonidine undergoes extensive hepatic metabolism, and its metabolites are primarily excreted through the urine.[17]

Synthesis of Brimonidine

Several synthetic routes for Brimonidine have been developed since its initial preparation.[28][29] A common and efficient approach involves the condensation of 5-bromo-6-aminoquinoxaline with an imidazoline-forming reagent. One novel process avoids the use of hazardous reagents like thiophosgene, which is a significant advantage for commercial-scale production.[28]

Representative Synthetic Scheme

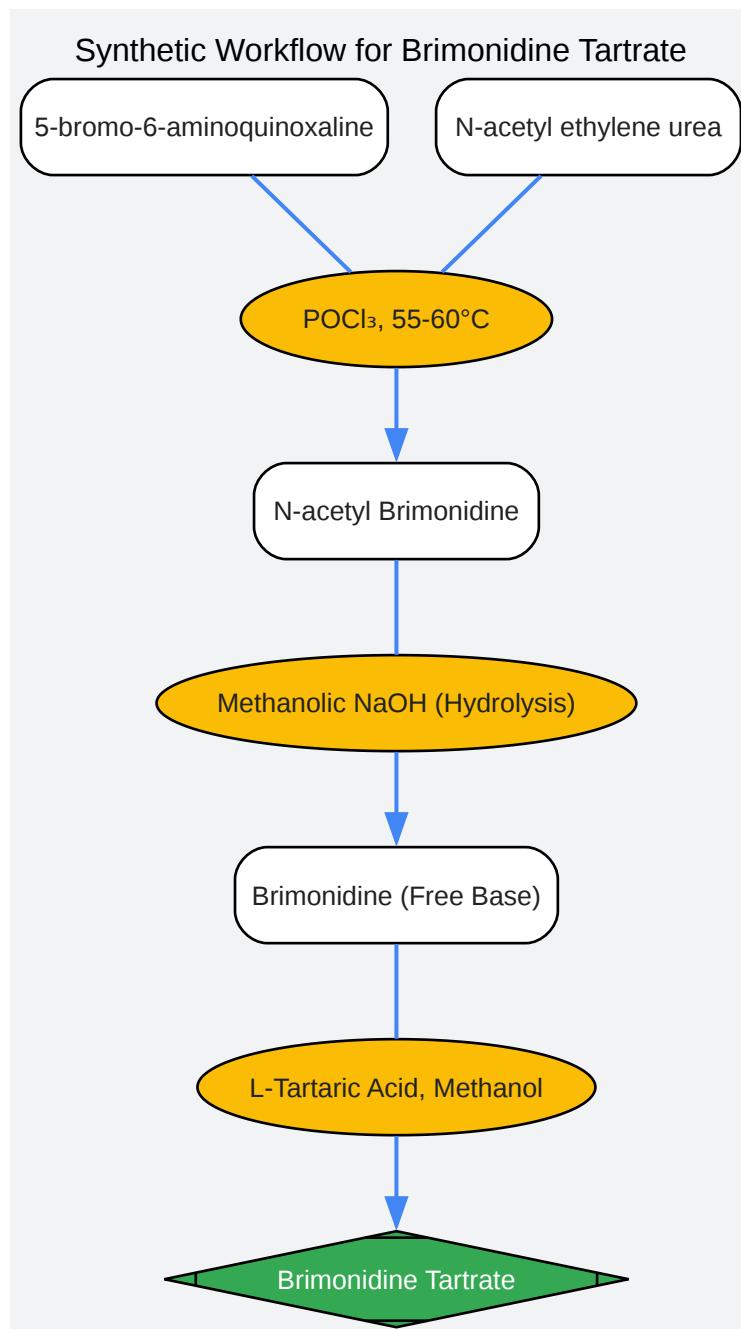
A modern synthetic approach involves the reaction of 5-bromo-6-aminoquinoxaline with N-acetyl ethylene urea in the presence of phosphorus oxychloride (POCl_3) to form an acetylated

intermediate. This intermediate is then hydrolyzed to yield Brimonidine base, which can be subsequently converted to its tartrate salt.[28][30][31]

Step 1: Condensation to form N-acetyl Brimonidine 5-bromo-6-aminoquinoxaline is reacted with N-acetyl ethylene urea in phosphorus oxychloride at 55-60°C.[28][31]

Step 2: Hydrolysis to Brimonidine Base The resulting N-acetyl Brimonidine is hydrolyzed using methanolic sodium hydroxide to remove the acetyl protecting group.[28][31]

Step 3: Salt Formation The Brimonidine free base is then treated with L-tartaric acid in a suitable solvent like methanol to precipitate Brimonidine Tartrate.[28][31]



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Caption: A novel, scalable synthesis route for Brimonidine.

This process is advantageous as it avoids highly toxic reagents and tedious purification steps like column chromatography, making it more viable for industrial production.[28]

Analytical Methodologies

Robust and validated analytical methods are essential for quality control, stability testing, and pharmacokinetic studies of Brimonidine. A variety of techniques have been reported for its determination in pharmaceutical formulations and biological matrices.[\[21\]](#)[\[22\]](#)

Overview of Analytical Techniques

Technique	Application	Key Parameters	Source(s)
RP-HPLC	Quantification in formulations, Stability testing	C18 column, UV detection at ~246-254 nm, Phosphate buffer/Acetonitrile mobile phase	[21] [22] [32] [33]
LC-MS/MS	Bioanalysis in plasma, aqueous humor	High sensitivity and specificity, often uses a deuterated internal standard (Brimonidine-d4)	[22] [32]
Spectrophotometry	Assay in bulk drug and simple formulations	Measurement at λ_{max} in various buffers (e.g., pH 6.0, pH 9.0)	[15]
HPTLC	Purity testing and quantification	[22]	

Protocol: Stability-Indicating RP-HPLC Method

This protocol describes a validated method for the determination of Brimonidine Tartrate in ophthalmic solutions, capable of separating the API from its degradation products.[\[21\]](#)[\[22\]](#)

1. Chromatographic Conditions:

- Column: Diamonsil C18 (150 mm × 4.6 mm, 5 μ m) or equivalent.[\[22\]](#)
- Mobile Phase: A mixture of 10 mM phosphate buffer (pH 3.5) containing 0.5% triethylamine and methanol (85:15, v/v).[\[22\]](#)
- Flow Rate: 1.0 mL/min.[\[22\]](#)[\[32\]](#)

- Detection: UV at 246 nm.[22]
- Injection Volume: 20 μ L.[22]
- Column Temperature: Ambient.

2. Standard Solution Preparation:

- Prepare a stock solution of Brimonidine Tartrate (1 mg/mL) in the mobile phase.[22]
- Perform serial dilutions with the mobile phase to create working standards across a concentration range of 0.01–50 μ g/mL.[22]

3. Sample Preparation (Ophthalmic Solution):

- Accurately dilute the ophthalmic solution with the mobile phase to obtain a theoretical Brimonidine Tartrate concentration within the calibration range.
- Filter the solution through a 0.45 μ m syringe filter prior to injection.

4. Validation Parameters:

- Linearity: The method demonstrates excellent linearity ($R^2 > 0.999$) over the specified concentration range.[22]
- Precision: Intra-day and inter-day precision show a relative standard deviation (RSD) of <2%, indicating high reproducibility.[21][33]
- Accuracy: Recovery studies typically yield results between 97.0% and 103.0%.[21]
- Specificity: The method effectively separates the Brimonidine peak from impurities and degradation products generated during forced degradation studies, confirming its stability-indicating nature.[21]

Applications in Drug Development

Brimonidine's unique pharmacological profile has established it as a key therapeutic agent in multiple areas.

- Glaucoma and Ocular Hypertension: As a primary or adjunctive therapy, Brimonidine effectively lowers IOP, reducing the risk of optic nerve damage and vision loss.[1][12][24] It is available in various concentrations (e.g., 0.1%, 0.15%, 0.2%) and is often formulated in combination with other anti-glaucoma agents, such as beta-blockers (Timolol) or carbonic anhydrase inhibitors.[25][34][35]
- Rosacea: A topical gel formulation of Brimonidine is approved for the treatment of persistent facial erythema of rosacea.[1][3] Its α_2 -adrenergic agonist activity causes vasoconstriction of superficial skin blood vessels, thereby reducing redness.[1]
- Neuroprotection: Beyond its IOP-lowering effects, preclinical and clinical studies suggest that Brimonidine may have neuroprotective properties, potentially offering an independent mechanism to protect retinal ganglion cells from glaucomatous damage.[24][26][34] This remains an active area of research and adds a compelling dimension to its therapeutic profile.

Conclusion

Brimonidine (CAS 59803-98-4) is a well-characterized, highly selective α_2 -adrenergic agonist with a robust profile of efficacy and safety. Its dual mechanism of action in lowering intraocular pressure, combined with a favorable systemic side-effect profile, has made it a cornerstone in glaucoma therapy. The expansion of its use into dermatology for rosacea highlights its therapeutic versatility. For the drug development professional, a thorough understanding of its physicochemical properties, synthetic pathways, and analytical methodologies is essential for the creation of stable, effective, and high-quality pharmaceutical products. Future research will likely continue to explore its neuroprotective potential and optimize novel drug delivery systems to further enhance its therapeutic utility.

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